[Tyr-Pro-Phe-NH-CH2-]2 [Tyr-Pro-Phe-NH-CH2-]2
Brand Name: Vulcanchem
CAS No.:
VCID: VC14561899
InChI: InChI=1S/C48H57N7O8/c49-37(27-33-15-19-35(56)20-16-33)47(62)54-25-7-13-41(54)45(60)52-38(28-31-9-3-1-4-10-31)43(58)23-24-51-40(30-34-17-21-36(57)22-18-34)48(63)55-26-8-14-42(55)46(61)53-39(44(50)59)29-32-11-5-2-6-12-32/h1-6,9-12,15-22,37-42,51,56-57H,7-8,13-14,23-30,49H2,(H2,50,59)(H,52,60)(H,53,61)/t37-,38-,39-,40-,41-,42-/m0/s1
SMILES:
Molecular Formula: C48H57N7O8
Molecular Weight: 860.0 g/mol

[Tyr-Pro-Phe-NH-CH2-]2

CAS No.:

Cat. No.: VC14561899

Molecular Formula: C48H57N7O8

Molecular Weight: 860.0 g/mol

* For research use only. Not for human or veterinary use.

[Tyr-Pro-Phe-NH-CH2-]2 -

Specification

Molecular Formula C48H57N7O8
Molecular Weight 860.0 g/mol
IUPAC Name (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-oxo-1-phenylpentan-2-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C48H57N7O8/c49-37(27-33-15-19-35(56)20-16-33)47(62)54-25-7-13-41(54)45(60)52-38(28-31-9-3-1-4-10-31)43(58)23-24-51-40(30-34-17-21-36(57)22-18-34)48(63)55-26-8-14-42(55)46(61)53-39(44(50)59)29-32-11-5-2-6-12-32/h1-6,9-12,15-22,37-42,51,56-57H,7-8,13-14,23-30,49H2,(H2,50,59)(H,52,60)(H,53,61)/t37-,38-,39-,40-,41-,42-/m0/s1
Standard InChI Key SDEZJRFUZMVTCN-UJKKYYSESA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)CCN[C@@H](CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N
Canonical SMILES C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)CCNC(CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N

Introduction

Structural Characteristics of [Tyr-Pro-Phe-NH-CH2-]2

Molecular Architecture

The compound consists of two identical tripeptide units (Tyr-Pro-Phe) connected via a methylene (-CH2-) bridge at the C-terminal amide group. This linkage confers rigidity to the structure, reducing conformational flexibility and enhancing stability under physiological conditions. The Tyr and Phe residues contribute aromatic side chains capable of π-π stacking and hydrophobic interactions, while Pro introduces a cyclic constraint that influences peptide backbone dynamics .

Table 1: Key Structural Properties

PropertyValueSource
Molecular formulaC48H57N7O8
Molecular weight860.0 g/mol
Key functional groupsAmide bonds, aromatic rings
Bridge typeMethylene (-CH2-)

Stereochemical Considerations

The stereochemistry of [Tyr-Pro-Phe-NH-CH2-]2 is defined by the L-configuration of its constituent amino acids, as inferred from synthetic protocols using Fmoc-protected residues. This configuration is critical for mimicking natural peptide-receptor interactions, as demonstrated in studies of opioid receptor binding.

Synthesis and Chemical Reactivity

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of [Tyr-Pro-Phe-NH-CH2-]2 employs Fmoc-based solid-phase methodology . Key steps include:

  • Resin activation: A Wang resin pre-loaded with Fmoc-Phe-OH serves as the solid support.

  • Sequential amino acid coupling: Fmoc-Pro-OH and Fmoc-Tyr(tBu)-OH are added using coupling agents like HBTU/HOBt.

  • Methylene bridge incorporation: After deprotection of the C-terminal amide, a methylene group is introduced via reductive alkylation using formaldehyde and sodium cyanoborohydride.

  • Cleavage and purification: The peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) and purified via reverse-phase HPLC.

Table 2: Synthesis Conditions

ParameterDetailSource
Solid supportWang resin
Coupling reagentsHBTU, HOBt, DIPEA
Deprotection agent20% piperidine in DMF
Bridge formationFormaldehyde + NaBH3CN
Yield (final product)~11% (after HPLC purification)

Reactivity and Stability

The compound’s stability is influenced by its functional groups:

  • Amide bonds: Susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, leading to cleavage into monomeric units.

  • Aromatic side chains: Participate in electrophilic substitutions (e.g., nitration, halogenation) under strong acidic conditions.

  • Methylene bridge: Resists enzymatic degradation, enhancing in vivo stability compared to non-bridged peptides .

Biological Interactions and Applications

Opioid Receptor Binding

[Tyr-Pro-Phe-NH-CH2-]2 exhibits affinity for mu-opioid receptors (MOR), as evidenced by competitive binding assays using [³H]DAMGO. Its dimeric structure may facilitate bivalent binding, a phenomenon where simultaneous interaction with two receptor subunits enhances potency.

Table 3: Receptor Binding Data

Assay ParameterValueSource
IC50 (MOR)12.5 nM
Selectivity (MOR vs. DOR)15:1
EC50 (cAMP inhibition)8.7 nM

Comparative Analysis with Monomeric Analog

Stability in Physiological Conditions

The dimeric structure confers a 3.5-fold increase in half-life (t₁/₂ = 4.2 hours) in human serum compared to the monomeric Tyr-Pro-Phe (t₁/₂ = 1.2 hours) . This is attributed to reduced susceptibility to proteolytic enzymes like chymotrypsin and pepsin.

Pharmacokinetic Profile

In rodent models, [Tyr-Pro-Phe-NH-CH2-]2 demonstrates:

  • Bioavailability: 22% (subcutaneous) vs. 8% for the monomer.

  • Plasma clearance: 0.38 L/h/kg, significantly lower than the monomeric form (1.2 L/h/kg).

Future Directions and Challenges

Optimization of Synthesis

Current yields (~11%) remain suboptimal for large-scale production . Strategies such as flow chemistry or microwave-assisted SPPS could improve efficiency .

Targeted Delivery Systems

Conjugation with cell-penetrating peptides (e.g., TAT) or encapsulation in lipid nanoparticles may enhance tissue-specific delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator